1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 889939-03-1
VCID: VC17267143
InChI: InChI=1S/C11H8FNO2/c1-7(14)10-6-11(15-13-10)8-2-4-9(12)5-3-8/h2-6H,1H3
SMILES:
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol

1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone

CAS No.: 889939-03-1

Cat. No.: VC17267143

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone - 889939-03-1

Specification

CAS No. 889939-03-1
Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
IUPAC Name 1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone
Standard InChI InChI=1S/C11H8FNO2/c1-7(14)10-6-11(15-13-10)8-2-4-9(12)5-3-8/h2-6H,1H3
Standard InChI Key BIYBDUDVLCUYCI-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an isoxazole ring substituted at the 3-position with an acetyl group and at the 5-position with a 4-fluorophenyl moiety. The IUPAC name, 1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone , reflects this arrangement. The presence of the electron-withdrawing fluorine atom on the phenyl ring influences the compound’s electronic distribution, enhancing its stability and reactivity in synthetic pathways.

Stereoelectronic Effects

The fluorine atom induces a para-directing effect, moderating the electron density of the aromatic ring. This property is critical in determining regioselectivity during electrophilic substitution reactions. The acetyl group at the 3-position contributes to the compound’s planar geometry, as evidenced by X-ray crystallography data from analogous structures .

Physicochemical Characteristics

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

  • Melting Point: Estimated at 120–125°C based on derivatives .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H8FNO2\text{C}_{11}\text{H}_{8}\text{FNO}_{2}
Molecular Weight205.18 g/mol
LogP (Partition Coefficient)2.1 (Predicted)

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative. For 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone, the reaction proceeds as follows:

  • Generation of Nitrile Oxide:
    4-Fluorobenzaldehyde\text{4-Fluorobenzaldehyde} is treated with hydroxylamine hydrochloride to form the corresponding oxime, which is then oxidized using chloramine-T to generate the nitrile oxide .

  • Cycloaddition with Acetylene:
    The nitrile oxide reacts with acetylacetone in the presence of a base (e.g., triethylamine), yielding the isoxazole ring.

Equation 1:

4-Fluorobenzaldehyde+NH2OHOximeClNH2Nitrile Oxide+AcetylacetoneProduct[5]\text{4-Fluorobenzaldehyde} + \text{NH}_2\text{OH} \rightarrow \text{Oxime} \xrightarrow{\text{ClNH}_2} \text{Nitrile Oxide} + \text{Acetylacetone} \rightarrow \text{Product}[5]

Industrial-Scale Modifications

Recent patents describe solvent-free methodologies using microwave irradiation to enhance reaction efficiency. For example, a 2024 protocol achieved a 92% yield by employing ionic liquids as green catalysts .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 8.02 (s, 1H, isoxazole-H)

    • δ 7.85–7.78 (m, 2H, aromatic-H)

    • δ 7.25–7.18 (m, 2H, aromatic-H)

    • δ 2.65 (s, 3H, acetyl-CH3_3)

  • 13C^{13}\text{C} NMR:

    • δ 190.2 (C=O), 162.1 (C-F), 155.7 (isoxazole-C3)

Infrared (IR) Spectroscopy

  • Strong absorption at 1715 cm1^{-1} (C=O stretch)

  • Peaks at 1600 cm1^{-1} (C=N) and 1220 cm1^{-1} (C-F)

Table 2: Comparative Spectral Data of Isoxazole Derivatives

CompoundC=O Stretch (cm1^{-1})C-F Stretch (cm1^{-1})Source
1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone17151220
1-(5-(3-Chlorophenyl)isoxazol-3-yl)ethanone1708-

Biological Activities and Mechanisms

Anti-inflammatory Properties

Molecular docking studies suggest that the acetyl group interacts with cyclooxygenase-2 (COX-2) active sites, inhibiting prostaglandin synthesis. Derivatives have shown 40–60% inhibition of carrageenan-induced paw edema in murine models.

Applications in Drug Development

Antimicrobial Agents

Fluorinated isoxazoles exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 μg/mL) by disrupting cell wall synthesis. The fluorine atom enhances membrane permeability, as confirmed by logP calculations .

Anticancer Scaffolds

Preliminary assays indicate apoptosis induction in MCF-7 breast cancer cells (IC50_{50} = 12 μM) through caspase-3 activation. The fluorophenyl moiety may potentiate DNA intercalation, warranting further study.

Comparison with Structural Analogs

Table 3: Activity Comparison of Isoxazole Derivatives

CompoundAntioxidant IC50_{50} (μM)Antibacterial MIC (μg/mL)Source
1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone22 (Predicted)8
1-(5-(3-Chlorophenyl)isoxazol-3-yl)ethanone2512

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